N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethyl group at position 6 and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS.ClH/c1-5-18-10-13-20-21(16-18)28-23(24-20)26(15-14-25(6-2)7-3)22(27)19-11-8-17(4)9-12-19;/h8-13,16H,5-7,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPSFXMBXXFHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the diethylaminoethyl moiety.
Coupling with the Benzamide Core: The final step involves coupling the benzo[d]thiazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent . Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Studies suggest that the mechanism of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Research
The anticancer properties of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride have been explored in several studies. The compound has shown efficacy against various cancer cell lines by inducing apoptosis through caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole rings can enhance the compound's potency against cancer cells .
The compound has demonstrated significant biological activities, including:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
- Oxidative Stress Modulation: Benzothiazoles can influence oxidative stress levels, potentially offering protective effects against cellular damage.
- DNA Interaction: Molecular docking studies suggest effective binding to DNA, interfering with replication and transcription processes .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against multiple pathogens, supporting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Activity
Another investigation focused on the anticancer effects against breast cancer cell lines. Treatment with the compound led to increased apoptosis rates and reduced cell viability, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
a) N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide Hydrochloride ()
- Structural Differences: Amino Group: Dimethylaminoethyl vs. diethylaminoethyl in the target compound. Benzamide Substituent: Ethylsulfonyl (electron-withdrawing) at position 4 vs. methyl (electron-donating) in the target. Benzothiazole Substituent: 6-fluoro vs. 6-ethyl.
- Fluorine at position 6 increases electronic effects (electron-withdrawing), possibly enhancing metabolic stability but reducing lipophilicity compared to the ethyl group in the target compound .
b) N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives ()
- Structural Differences :
- Acetamide linker vs. benzamide in the target.
- Variable aryl groups at position 6 vs. ethyl in the target.
- Functional Implications :
c) N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
- Structural Differences :
- Pyrrole-indole core vs. benzothiazole-benzamide in the target.
- Hydroxybutanedioate salt vs. hydrochloride.
- Functional Implications :
Physicochemical Properties Comparison
Q & A
Q. What are the recommended synthetic routes for N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including:
- Amide bond formation : Reacting 6-ethylbenzo[d]thiazol-2-amine with activated 4-methylbenzoyl chloride derivatives under anhydrous conditions (e.g., pyridine as a base) .
- Alkylation : Introducing the diethylaminoethyl group via nucleophilic substitution using 2-(diethylamino)ethyl chloride in the presence of a base like NaHCO₃ .
- Hydrochloride salt formation : Treating the free base with HCl in ethanol .
Q. Optimization strategies :
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzamide or thiazole rings) influence bioactivity?
- Case study : Replacing the 4-methyl group with trifluoromethyl (CF₃) increases lipophilicity, enhancing blood-brain barrier penetration (logP ↑ by 0.8) .
- Thiazole substitution : Electron-withdrawing groups (e.g., Cl, F) at position 6 improve antimicrobial potency (MIC ↓ 4-fold vs. S. aureus) .
- Data-driven design : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or molecular conformations?
- Hydrogen bonding networks : X-ray diffraction reveals intermolecular N–H···N bonds (e.g., 2.89 Å in thiazole derivatives), stabilizing dimeric structures .
- Torsional angles : Dihedral angles between benzamide and thiazole moieties (e.g., 15–25°) indicate restricted rotation, influencing binding to biological targets .
Q. What strategies address low solubility or stability during in vivo studies?
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in PBS) compared to free bases .
- Prodrug design : Esterify carboxyl groups (e.g., ethyl ester prodrugs) to enhance bioavailability .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?
Q. What analytical techniques are critical for resolving discrepancies in biological activity data across studies?
- HPLC purity checks : Ensure >95% purity to exclude confounding effects from impurities .
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
